![molecular formula C11H18N2S2 B13220029 2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine](/img/structure/B13220029.png)
2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine typically involves the reaction of 4-methyl-1,3-thiazole-2-thiol with 2-chloroethylpiperidine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .
Applications De Recherche Scientifique
2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory and antitumor effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine
- 2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}morpholine
- 2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}pyrrolidine
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring and the presence of the piperidine moiety. This unique structure contributes to its distinct biological activities and chemical reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H18N2S2 |
|---|---|
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
4-methyl-2-(2-piperidin-2-ylethylsulfanyl)-1,3-thiazole |
InChI |
InChI=1S/C11H18N2S2/c1-9-8-15-11(13-9)14-7-5-10-4-2-3-6-12-10/h8,10,12H,2-7H2,1H3 |
Clé InChI |
PSHLSCOGBQQEDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)SCCC2CCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13219946.png)
![1-Methyl-N-[4-(methylsulfanyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13219954.png)

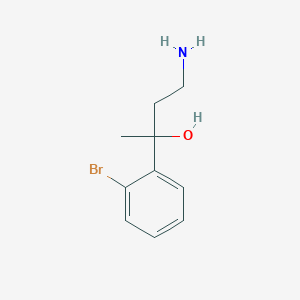


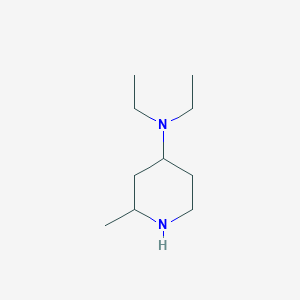
![7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride](/img/structure/B13220004.png)
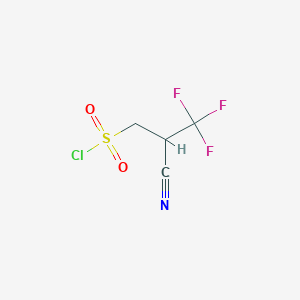
![4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13220033.png)
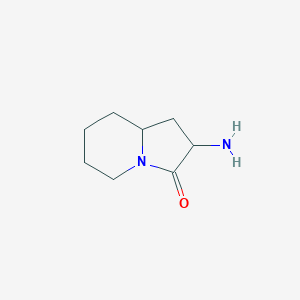
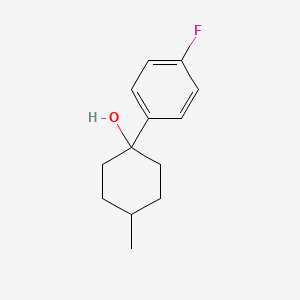
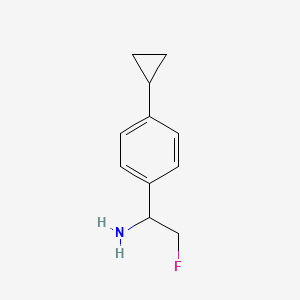
![2-[(3-Fluorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13220048.png)
